

The Natural Origin of Bilaid C: A Technical Guide

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Compound of Interest

Compound Name: *Bilaid C*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural source, isolation, and proposed biosynthesis of **Bilaid C**, a tetrapeptide with potent and selective μ -Opioid Receptor (MOPr) agonist activity. The information presented herein is curated for professionals in the fields of pharmacology, natural product chemistry, and drug development.

Natural Source of Bilaid C

Bilaid C is a naturally occurring tetrapeptide isolated from an Australian estuarine fungus, *Penicillium* sp. MST-MF667.^{[1][2][3][4][5][6]} This microbial source represents a unique origin for opioid-like peptides, which are more commonly associated with animal or plant kingdoms. The discovery of **Bilaid C** and its analogs from a fungal species highlights the largely untapped potential of microbial secondary metabolites in the search for novel therapeutics.^[5]

Physicochemical and Pharmacological Properties

Bilaid C is characterized by its unique tetrapeptide structure: L-tyrosyl-D-valyl-L-valyl-D-phenylalanine (Tyr-D-Val-L-Val-D-Phe).^[5] This alternating stereochemistry is a notable feature. Its primary pharmacological activity is as a potent and selective agonist of the μ -Opioid Receptor, with a reported K_i value of 210 nM for the human μ -Opioid Receptor (hMOPr).^{[1][3][4]}

Table 1: Quantitative Data for Bilaid C and Related Compounds

Compound	Structure	Source Organism	Yield (% of dry weight)	μ -Opioid Receptor Binding Affinity (Ki)
Bilaid C	Tyr-D-Val-L-Val-D-Phe	Penicillium sp. MST-MF667	0.0008%	210 nM
Bilaid A	Phe-D-Val-L-Val-D-Phe	Penicillium sp. MST-MF667	0.15%	3.1 μ M
Bilaid B	Phe-D-Val-L-Val-D-Tyr	Penicillium sp. MST-MF667	0.0018%	Not Reported

Data compiled from Dekan et al., 2019.[\[5\]](#)

Experimental Protocols

The following protocols are based on the methodologies described in the primary literature detailing the isolation and characterization of **Bilaid C**.[\[5\]](#)

Fungal Cultivation

Penicillium sp. MST-MF667 was cultivated on a solid-phase medium to encourage the production of secondary metabolites. While the exact composition of the medium is proprietary, solid-phase fermentation is a common technique for fungal metabolite production.

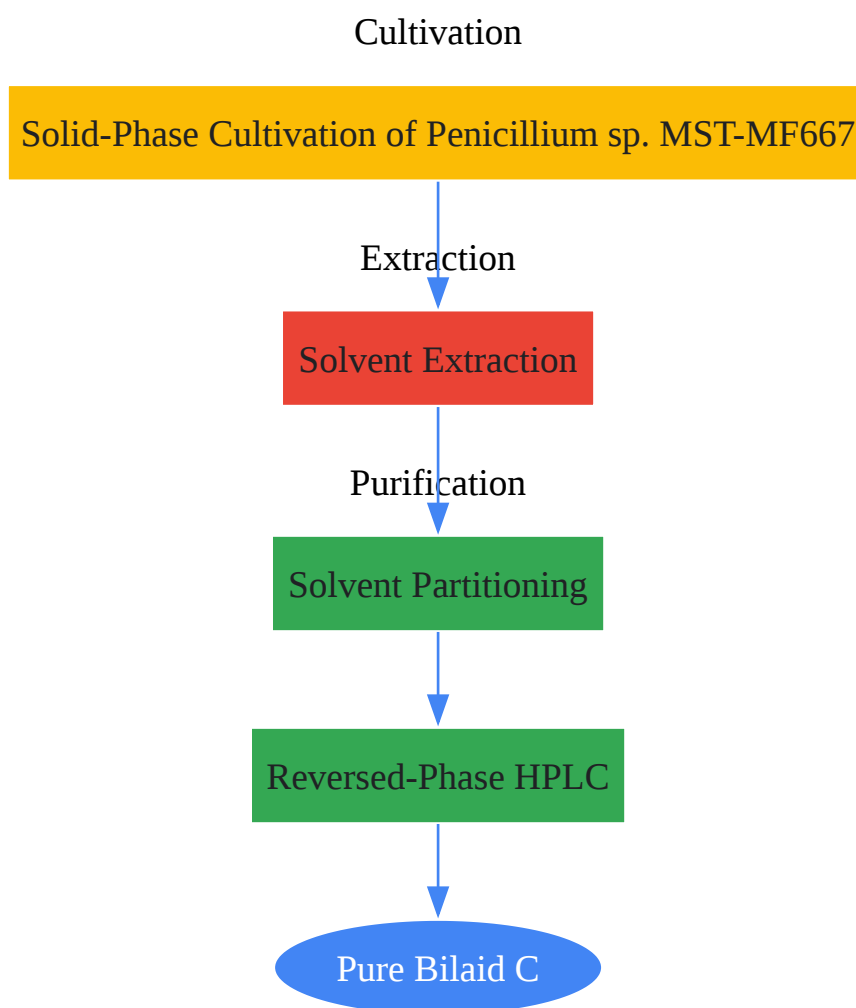
Extraction and Isolation of Bilaid C

The isolation of **Bilaid C** involves a multi-step process combining solvent extraction and chromatography.

- **Solvent Extraction:** The solid-phase cultivation of Penicillium sp. MST-MF667 was extracted with an organic solvent to create a crude extract containing a mixture of secondary metabolites.
- **Solvent Partitioning:** The crude extract was then subjected to solvent partitioning to separate compounds based on their polarity. This step helps in the initial fractionation of the extract.

- Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The fraction containing the bilaid was further purified using reversed-phase HPLC. This chromatographic technique separates molecules based on their hydrophobicity, leading to the isolation of pure **Bilaid C**.^[5]

Experimental Workflow for Bilaid C Isolation



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Caption: Workflow for the isolation of **Bilaid C**.

Proposed Biosynthesis of Bilaid C

The presence of D-amino acids in the structure of **Bilaid C** strongly suggests that its biosynthesis is not mediated by the ribosome. Instead, it is highly probable that **Bilaid C** is synthesized by a Non-Ribosomal Peptide Synthetase (NRPS). NRPSs are large, multi-enzyme complexes found in bacteria and fungi that produce a wide range of bioactive peptides.

The synthesis of a tetrapeptide like **Bilaid C** would require an NRPS with four modules. Each module is responsible for the incorporation of one amino acid into the growing peptide chain.

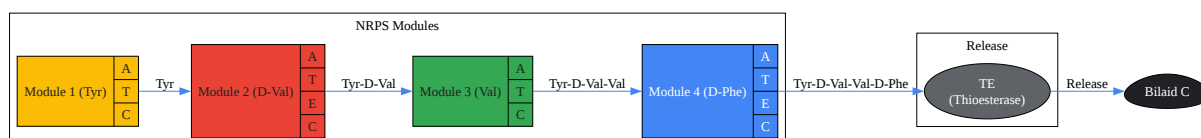
Hypothetical NRPS Machinery for Bilaid C Biosynthesis

A hypothetical NRPS responsible for **Bilaid C** synthesis would consist of four modules, with each module containing specific domains to perform the necessary enzymatic reactions.

- Module 1 (Tyrosine):
 - A-domain (Adenylation): Selects and activates L-Tyrosine.
 - T-domain (Thiolation/Peptidyl Carrier Protein): Covalently binds the activated Tyrosine.
 - C-domain (Condensation): Catalyzes the formation of the first peptide bond.
- Module 2 (D-Valine):
 - A-domain: Selects and activates L-Valine.
 - T-domain: Binds the activated Valine.
 - E-domain (Epimerization): Converts L-Valine to D-Valine.
 - C-domain: Catalyzes the formation of the peptide bond between Tyrosine and D-Valine.
- Module 3 (L-Valine):
 - A-domain: Selects and activates L-Valine.
 - T-domain: Binds the activated Valine.
 - C-domain: Catalyzes the formation of the peptide bond with the growing peptide chain.

- Module 4 (D-Phenylalanine):
 - A-domain: Selects and activates L-Phenylalanine.
 - T-domain: Binds the activated Phenylalanine.
 - E-domain: Converts L-Phenylalanine to D-Phenylalanine.
 - C-domain: Catalyzes the final peptide bond formation.
- TE-domain (Thioesterase): Releases the final tetrapeptide, **Bilaid C**, from the enzyme complex.

Signaling Pathway Diagram for Proposed Bilaid C Biosynthesis



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Caption: Proposed NRPS-mediated biosynthesis of **Bilaid C**.

Conclusion

Bilaid C, a μ -opioid receptor agonist, originates from the fungus *Penicillium* sp. MST-MF667. Its isolation is achieved through standard natural product chemistry techniques, including solvent extraction and HPLC. The unique D-amino acid composition points towards a non-ribosomal peptide synthetase pathway for its biosynthesis. Further research into the specific NRPS gene cluster responsible for **Bilaid C** production could open avenues for synthetic

biology approaches to generate novel analogs with improved therapeutic profiles. This guide provides a foundational understanding for researchers aiming to explore the potential of **Bilaid C** and other fungal peptides in drug discovery.

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